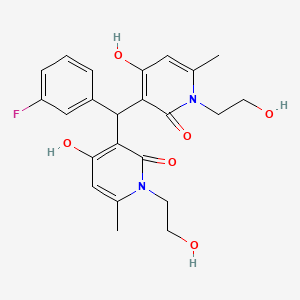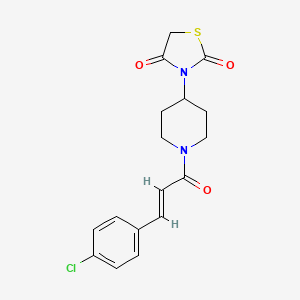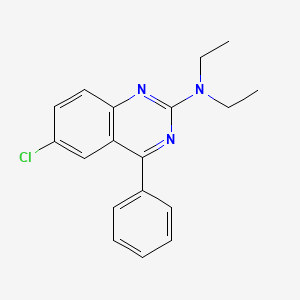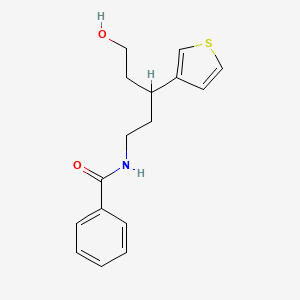
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide, also known as AM404, is a synthetic compound that has been extensively studied for its potential therapeutic applications. AM404 is a potent inhibitor of the endocannabinoid uptake system and has been shown to modulate several physiological processes, including pain, inflammation, and fever.
Scientific Research Applications
Histone Deacetylase Inhibition and Anticancer Potential
A novel series of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, including thiophene substituted derivatives, have been designed and evaluated for their ability to inhibit histone deacetylases (HDACs). These compounds exhibit significant inhibitory activity against HDAC enzymes and possess antiproliferative activity against various cancer cell lines, including human colon carcinoma and non-small cell lung cancer. Among them, the thiophene substituted derivative 5j showed potent HDAC inhibition and antiproliferative activities, highlighting its potential as a therapeutic agent for cancer treatment, particularly in inducing cell-cycle arrest and apoptosis in cancer cells (Jiao et al., 2009); (Feng et al., 2011).
Enzyme Inhibition and Antimicrobial Activity
N-(3-hydroxyphenyl) benzamide and its derivatives have been synthesized and subjected to enzyme inhibition activity against butylcholinesterase, acetylcholinesterase, and lipoxygenase enzymes. These compounds demonstrate potential for antimicrobial activity, highlighting the versatility of benzamide derivatives in therapeutic applications beyond oncology, including treatments for infections and inflammatory conditions (Abbasi et al., 2014).
Antioxidant and Neuroprotective Properties
A series of 5-aroylindolyl-substituted hydroxamic acids, including an N-hydroxybenzamide derivative, has shown potent inhibitory selectivity against HDAC6. One derivative, in particular, demonstrated the ability to decrease levels of phosphorylated tau proteins and tau protein aggregation, showing neuroprotective activity and potential as a treatment for Alzheimer's disease. This highlights the potential of benzamide derivatives in addressing neurodegenerative diseases through modulation of protein aggregation and enhancing ubiquitination (Lee et al., 2018).
Antifungal and Antibacterial Agents
Benzamide derivatives have also been explored for their antifungal and antibacterial properties. Various substituted benzamides have been evaluated for their antimicrobial activity against a range of pathogens, demonstrating the potential of these compounds in the development of new antimicrobial agents. This includes compounds with improved potency compared to standard antibiotics, particularly against Gram-positive bacterial strains, highlighting the importance of benzamide derivatives in addressing antibiotic resistance (Bikobo et al., 2017).
properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c18-10-7-13(15-8-11-20-12-15)6-9-17-16(19)14-4-2-1-3-5-14/h1-5,8,11-13,18H,6-7,9-10H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRRIHQAQGRIGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC(CCO)C2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

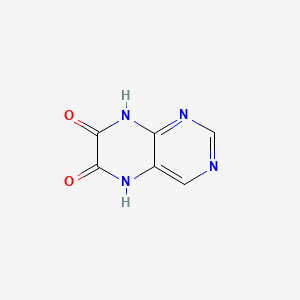
![2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2356467.png)
![2-chloro-N-[1-phenyl-3-(4-propylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2356468.png)
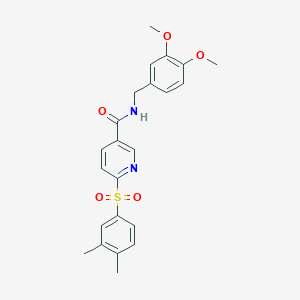
![Methyl 2-amino-2-[3-(3-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2356470.png)
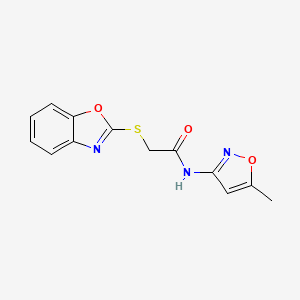
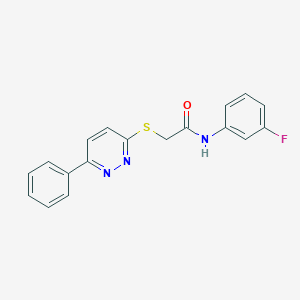
![2-{4-[4-(Tert-butyl)phenoxy]phenyl}-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2356479.png)
![N-(benzo[d]thiazol-2-yl)-3-hydrazinyl-3-oxopropanamide](/img/structure/B2356481.png)


